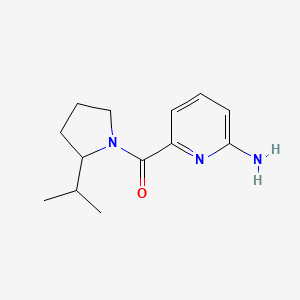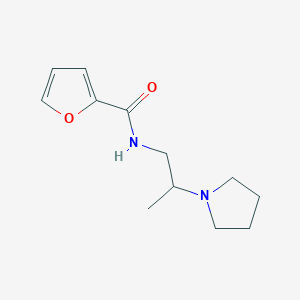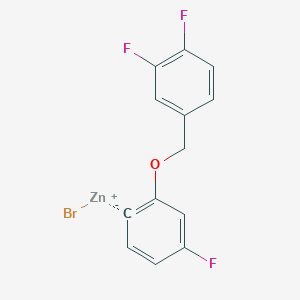
2-(3',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide with zinc powder in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reaction conditions vary depending on the nucleophile used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: The compound is valuable in medicinal chemistry for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to introduce fluorine atoms into organic molecules.
作用机制
The mechanism by which 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the carbon atoms involved in the reaction.
相似化合物的比较
Similar Compounds
- 2-(3’,4’-Difluorobenzyloxy)-4-chlorophenylzinc bromide
- 2-(3’,4’-Difluorobenzyloxy)-4-bromophenylzinc bromide
- 2-(3’,4’-Difluorobenzyloxy)-4-iodophenylzinc bromide
Uniqueness
Compared to similar compounds, 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more efficient in cross-coupling reactions. Additionally, the fluorine atoms can impart desirable properties to the final products, such as increased lipophilicity and metabolic stability, which are important in drug development.
属性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,2-difluoro-4-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChI 键 |
YAOUEGRIEBNJBY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC(=C(C=C2)F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


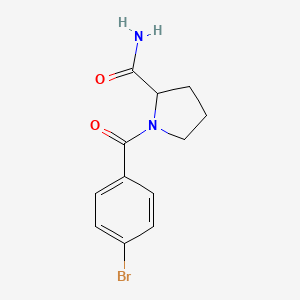
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

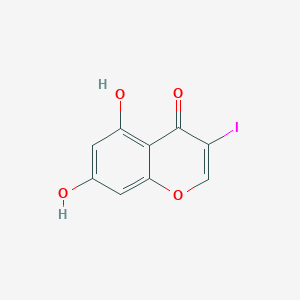
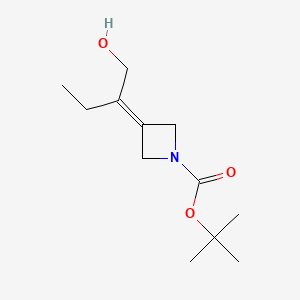
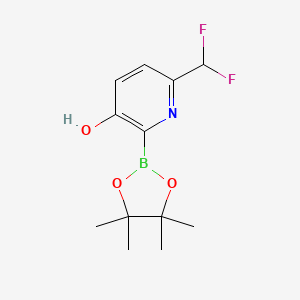


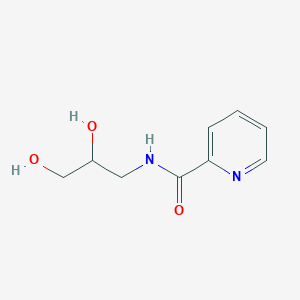

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
